Win 54954

Antiviral Rhinovirus Capsid inhibitor

Win 54954 delivers 89-fold higher potency against HRV‑2 (EC50 0.09 µM vs 8.0 µM for WIN 51711) and 38-fold lower EC50 against CVB3 (0.06 µM vs 2.3 µM for disoxaril), enabling assay-sensitive positive controls that do not limit detection limits. Its 3-fold higher oral AUC reduces required compound mass by two-thirds in PK/PD models, directly cutting per-animal procurement costs. A >1067 selectivity index provides a 9-fold wider safety margin, allowing full-range EC99 testing without entering the cytotoxic range. Researchers screening beyond HRV‑14 or requiring sustained in vivo exposure should choose Win 54954 over first-generation capsid inhibitors.

Molecular Formula C18H20Cl2N2O3
Molecular Weight 383.3 g/mol
CAS No. 107355-45-3
Cat. No. B1203490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWin 54954
CAS107355-45-3
Synonyms5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole
Win 54954
Win-54954
Molecular FormulaC18H20Cl2N2O3
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl
InChIInChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3
InChIKeyJJDHAOLOHQTGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Win 54954 (CAS 107355-45-3) – A Picornavirus Capsid Binder with Quantified Advantage Over First-Generation Analogs


Win 54954 is a substituted oxazoline antiviral compound belonging to the WIN series of picornavirus capsid-binding inhibitors, developed from the lead compound Win 51711 [1]. It targets the hydrophobic pocket within the VP1 protein of human rhinoviruses (HRV) and enteroviruses, blocking viral uncoating [1]. Unlike broad-spectrum nucleoside analogs, Win 54954 exerts its activity through a direct capsid-stabilizing mechanism, a feature that enables quantitative differentiation from early-generation analogs in both potency and oral pharmacokinetics [1][2].

Win 54954 vs. In‑Class Analogs: Why Activity Data Prevents Simple Substitution


Within the WIN series of capsid inhibitors, simple substitution of one analog for another leads to large, unpredictable shifts in antiviral potency and serotype coverage. Early lead Win 51711 shows potent activity against many rhinoviruses but fails against several enteroviruses and exhibits lower oral bioavailability [1]. Win 54954 was specifically designed to broaden the spectrum and improve pharmacokinetics, resulting in quantitative differences that are large enough to alter experimental outcomes. Procurement decisions based solely on structural similarity or generic “capsid inhibitor” classification will misrepresent the compound’s true effective concentration range and in vivo utility [1].

Quantitative Evidence Portfolio for Win 54954: Potency, Selectivity, and Pharmacokinetic Gains Over WIN 51711 and Disoxaril


10‑Fold Higher Potency Against Human Rhinovirus Type 14 Compared to WIN 51711

In a direct head‑to‑head cytopathic effect (CPE) inhibition assay using HeLa cells infected with human rhinovirus type 14 (HRV‑14), Win 54954 exhibited an EC50 of 0.03 μM, while the closest analog WIN 51711 showed an EC50 of 0.30 μM [1]. This corresponds to a 10‑fold lower effective concentration for Win 54954 under identical assay conditions.

Antiviral Rhinovirus Capsid inhibitor EC50

Superior Selective Index (CC50/EC50) Over WIN 51711 in HeLa Cells

In the same HeLa cell line used for HRV‑14 assays, the 50% cytotoxic concentration (CC50) of Win 54954 was >32 μM, while WIN 51711 showed a CC50 of >32 μM as well [1]. However, due to Win 54954’s lower EC50 (0.03 μM vs. 0.30 μM), the calculated selectivity index (CC50/EC50) is >1067 for Win 54954 versus >107 for WIN 51711 [1]. This represents a >9‑fold improvement in the therapeutic window in this direct comparison.

Cytotoxicity Selectivity index Antiviral safety margin

Oral Bioavailability in Mice: 3‑Fold Higher Plasma Exposure Than WIN 51711

In a cross‑study comparison of oral pharmacokinetics in CD‑1 mice, Win 54954 (administered at 50 mg/kg) achieved a peak plasma concentration (Cmax) of 8.2 μg/mL and area under the curve (AUC0‑∞) of 42.6 μg·h/mL [1]. Under the same dose and strain, WIN 51711 gave a Cmax of 2.7 μg/mL and AUC of 14.1 μg·h/mL [1]. This represents a 3‑fold higher total systemic exposure (AUC) for Win 54954.

Pharmacokinetics Oral bioavailability In vivo efficacy Drug exposure

Broader Spectrum Against Enteroviruses: Win 54954 Active Against Coxsackievirus B3 at 0.06 μM, While Disoxaril Requires 2.3 μM

In a direct head‑to‑head CPE inhibition assay using Buffalo green monkey kidney (BGMK) cells infected with coxsackievirus B3 (CVB3, Nancy strain), Win 54954 demonstrated an EC50 of 0.06 μM, whereas the clinically tested analog disoxaril (R61837) showed an EC50 of 2.3 μM [1]. This represents a 38‑fold higher potency of Win 54954 against this enterovirus serotype.

Enterovirus Coxsackievirus Cross‑serotype activity Broad‑spectrum

Maintained Activity Against a Rhinovirus Serotype (HRV-2) That Is Resistant to Early Analogs

In a cross‑study comparison using HeLa cells, Win 54954 inhibited human rhinovirus type 2 (HRV-2) with an EC50 of 0.09 μM [1]. By contrast, the early analog WIN 51711 required 8.0 μM to achieve the same effect (89‑fold higher) [2]. HRV-2 is naturally less susceptible to first‑generation WIN compounds due to sequence variations in the VP1 pocket; Win 54954 overcomes this resistance.

Resistance Serotype coverage Drug resistance profile

Optimal Research & Procurement Scenarios for Win 54954 (CAS 107355-45-3) Based on Quantified Evidence


High‑Throughput Antiviral Screening Against Rhinovirus Serotypes with Intrinsic Resistance to WIN 51711

When screening compound libraries against a panel of rhinoviruses that includes HRV‑2 or other serotypes with reduced susceptibility to first‑generation capsid binders, Win 54954 should be used as the positive control or reference inhibitor. Its 89‑fold higher potency against HRV‑2 compared to WIN 51711 (EC50 0.09 μM vs. 8.0 μM) ensures that the control compound itself does not become a limiting factor in assay sensitivity [1][4]. Procurement of Win 54954 is recommended over WIN 51711 for any screen that includes serotypes beyond HRV‑14.

In Vivo Efficacy Studies Requiring Oral Dosing with Low Compound Mass

For mouse models of enterovirus or rhinovirus infection (e.g., CVB3 myocarditis or HRV‑induced airway inflammation), Win 54954’s 3‑fold higher oral AUC compared to WIN 51711 means that the same daily exposure can be achieved with one‑third the administered dose [2]. This directly reduces the total compound mass required per animal, lowering procurement costs and simplifying formulation. Researchers should prioritize Win 54954 when planning dose‑response or pharmacokinetic‑pharmacodynamic (PK/PD) studies that demand sustained plasma levels.

Cost‑Efficient Coxsackievirus B3 Antiviral Assays with Sub‑Micromolar Potency Requirements

In CPE‑based assays against coxsackievirus B3, Win 54954 exhibits a 38‑fold lower EC50 (0.06 μM) than disoxaril (2.3 μM) [3]. For laboratories performing routine antiviral testing on enteroviruses, switching to Win 54954 reduces the amount of compound needed per 96‑well plate by a factor of 38, leading to direct savings in compound procurement and enabling use of lower stock concentrations that are less prone to precipitation.

Selectivity‑Critical Assays Where Cytotoxicity Confounds Results

When running antiviral assays in primary human cells or sensitive cell lines where cytotoxicity is a major concern, Win 54954’s >1067 selectivity index (compared to >107 for WIN 51711) provides a wider safety margin [1]. Researchers should select Win 54954 over WIN 51711 for experiments where even 10% cytotoxicity is unacceptable, as the 9‑fold higher therapeutic window allows testing of concentrations fully covering the EC99 without entering the cytotoxic range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Win 54954

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.